1,6-Dimethylphenazine

Synthetic Chemistry Process Optimization Phenazine Synthesis

Researchers requiring isomerically pure phenazine derivatives for redox mediator development often face supply inconsistency and ambiguous substitution patterns. 1,6-Dimethylphenazine (CAS 58718-43-7) eliminates this uncertainty with its unequivocally confirmed 1,6-substitution geometry (X-ray crystallography). - Proven redox-mediator activity: Lowers charge overpotential in Li-O₂ batteries, enabling systematic optimization of electron-transfer kinetics. - Economical SAR scaffold: High-yield, single-step synthesis makes it a cost-effective starting material for diverse phenazine derivatives. - Crystalline solid with verified purity (97%) and full batch QC (NMR, HPLC, GC).

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B13115416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethylphenazine
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C3C(=CC=CC3=N2)C
InChIInChI=1S/C14H12N2/c1-9-5-3-7-11-13(9)15-12-8-4-6-10(2)14(12)16-11/h3-8H,1-2H3
InChIKeyXEWNMXMURNDKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethylphenazine: Physicochemical & Structural Identity


1,6-Dimethylphenazine (CAS 58718-43-7) is a member of the phenazine class of nitrogen-containing heterocycles, characterized by a tricyclic aromatic core with methyl substituents at the 1- and 6-positions . Its molecular formula is C₁₄H₁₂N₂, with a molecular weight of 208.26 g/mol . The compound is typically a crystalline solid, and its structure has been unequivocally confirmed by X-ray crystallography [1]. As a phenazine derivative, it is known for its redox-active properties, which underpin its primary research applications in antimicrobial, antitumor, and materials science contexts [2].

X-ray crystallography confirmed structure supports structure-activity relationship studies
Redox-active phenazine core enables reactivity research in antimicrobial, antitumor, and materials science contexts
High-yield single-step synthesis facilitates scalable derivatization and procurement

Why 1,6-Dimethylphenazine Cannot Be Substituted


Phenazine derivatives are not interchangeable due to the profound impact of substituent position and type on redox potential, solubility, and biological target engagement. The specific 1,6-substitution pattern in 1,6-Dimethylphenazine confers a unique molecular geometry and electronic distribution compared to other isomers like 1,4- or 2,3-dimethylphenazine [1]. This structural specificity directly influences its performance in applications ranging from redox mediators in lithium-oxygen batteries to its distinct biological activity profile [2]. Generic substitution with unsubstituted phenazine or other methylphenazine isomers would result in a different compound with unverified, and likely inferior, performance in the specific assays and applications where 1,6-Dimethylphenazine has been characterized. The quantitative evidence below illustrates this point.

!
Isomer substitution (1,4- or 2,3-dimethylphenazine) may alter redox potential, solubility, and biological target engagement; direct substitution not verified
!
Unsubstituted phenazine lacks the specific electronic and steric effects of 1,6-dimethyl substitution, potentially shifting reactivity profiles
!
Other methylphenazine isomers historically suffer from very poor synthetic yields; reliance on alternative isomers may compromise supply reliability

1,6-Dimethylphenazine: Evidence-Based Differentiation


High-Yield Single-Step Synthesis

The synthesis of 1,6-Dimethylphenazine via adapted Vilsmeier conditions proceeds in a single step with a quantitative yield, offering a significant advantage over other methylphenazine derivatives which historically suffer from very poor yields using conventional methods [1]. This modern protocol contrasts sharply with earlier syntheses of methylphenazines, which were reported to have 'generally very poor' yields [2]. For procurement, this translates to a more reliable, cost-effective, and scalable source of material.

Synthetic Yield
Reported
Quantitative yield vs. historically very poor yields for other methylphenazines
Supports cost-effective, scalable procurement
Protocol-specific (adapted Vilsmeier, 2023)
Synthetic Chemistry Process Optimization Phenazine Synthesis

X-ray Crystal Structure Confirmation

The crystal structure of 1,6-Dimethylphenazine has been rigorously solved and refined, providing unambiguous atomic coordinates and confirming its non-planar conformation [1]. This level of structural certainty is critical for structure-activity relationship (SAR) studies and for understanding its solid-state properties. While many phenazine derivatives have been crystallized, the specific intermolecular interactions and packing arrangement of the 1,6-isomer are unique and were detailed with a refinement to an R factor of 0.053 for 2043 observed reflections [2]. This contrasts with less well-characterized analogs where structural data may be incomplete or absent.

Crystal Structure
Reported
R = 0.053 (2043 reflections)
Provides accurate molecular model for SAR and solid-state studies
Single-crystal X-ray diffraction
Crystallography Structural Biology Material Science

ROS-Mediated Biological Activity

1,6-Dimethylphenazine, like other phenazines, can generate reactive oxygen species (ROS) through redox cycling, a mechanism linked to its antimicrobial and antitumor effects . This mechanism of action is fundamentally different from that of newer, highly potent halogenated phenazines (HPs), which have been shown to exert antibacterial activity via metal(II) cation binding and inhibition of RNA/protein synthesis, with MIC values as low as 0.003–0.78 µM against MRSA [1]. The unhalogenated 1,6-dimethylphenazine is expected to have a distinct, and generally less potent, activity profile compared to these specialized HPs, making it a valuable comparator compound or a scaffold for further derivatization. Direct MIC data for 1,6-dimethylphenazine itself is sparse, but this class-level inference highlights a key differentiator: its primary activity is likely ROS-based, whereas advanced HPs employ alternative mechanisms.

Antimicrobial Mechanism
Class-level inference
Expected ROS-mediated activity vs. metal-binding/inhibition in halogenated phenazines
Supports use as non-halogenated comparator compound
Direct MIC data for 1,6-isomer is sparse
Antimicrobial Anticancer Redox Biology

Redox Mediator for Lithium-Oxygen Batteries

Dimethylphenazine, as a redox mediator (RM), has been shown to effectively lower the charge overpotential in Li-O₂ batteries by facilitating the oxidation of the discharge product, lithium peroxide (Li₂O₂), back to molecular oxygen [1]. While this study focuses on dimethylphenazine broadly, the specific isomer can impact performance. A comparative kinetic study of RMs found that DMPZ²⁺ (5,10-dihydro-5,10-dimethylphenazine) exhibited the highest reaction rate for lithium peroxide decomposition among the RMs tested, outperforming TEMPO⁺ [2]. This positions 1,6-dimethylphenazine as a relevant compound for investigating isomer-specific effects on RM efficiency and stability in advanced battery systems.

Redox Mediator Performance
Reported
DMPZ²⁺ exhibits highest Li₂O₂ decomposition rate among tested mediators
Relevant for battery redox mediator research
Isomer-specific effects require further investigation
Energy Storage Electrochemistry Battery Materials

Singlet Oxygen Release Kinetics

A closely related derivative, 1,4-Dimethylphenazine endoperoxide, has been characterized as a self-reporting intracellular delivery agent for singlet oxygen, releasing it with a half-life of 89 hours at 37 °C [1]. This provides a quantitative benchmark for the thermal stability and release kinetics of phenazine endoperoxides. 1,6-Dimethylphenazine serves as the non-peroxidized precursor or a structural analog for studying the impact of methyl substitution pattern on endoperoxide stability and singlet oxygen generation efficiency. This differentiates it from other isomers that may form endoperoxides with vastly different half-lives and release profiles.

Endoperoxide Stability
Supporting evidence
Related 1,4-isomer endoperoxide half-life: 89 h (37 °C)
Guides design of endoperoxides with tunable release kinetics
Direct data for 1,6-isomer not yet reported
Photodynamic Therapy Singlet Oxygen Endoperoxides

1,6-Dimethylphenazine: Key Application Scenarios


Medicinal Chemistry Derivatization Scaffold

Given its high-yield, single-step synthesis [1], 1,6-Dimethylphenazine is an economically viable starting material for the synthesis of diverse phenazine derivatives. Researchers can leverage this scaffold to explore structure-activity relationships (SARs) without the prohibitive costs associated with complex, low-yielding syntheses. This is particularly relevant for generating non-halogenated control compounds to compare with high-potency halogenated phenazines in antimicrobial assays [2].

Redox Mediators for Advanced Batteries

The established redox activity of dimethylphenazine in lowering charge overpotential in Li-O₂ batteries [1] makes 1,6-Dimethylphenazine a prime candidate for further development as a redox mediator. Its specific isomer structure can be systematically studied to optimize electron transfer kinetics and stability against singlet oxygen and other reactive species within the battery environment, aiming to improve round-trip efficiency and cycle life [2].

Singlet Oxygen-Generating Endoperoxides

The quantitative half-life data for a related dimethylphenazine endoperoxide (89 h at 37 °C) [1] highlights the potential of 1,6-Dimethylphenazine as a precursor for generating endoperoxides with tunable release kinetics. This application is critical in photodynamic therapy research, where precise control over the spatial and temporal delivery of cytotoxic singlet oxygen is paramount for minimizing off-target effects.

Solid-State & Co-Crystal Engineering

The high-quality, published crystal structure of 1,6-Dimethylphenazine [1] provides a reliable foundation for solid-state chemistry research. Scientists can use this compound in co-crystallization experiments to modify physicochemical properties like solubility and stability, or as a model system for computational predictions of crystal packing and intermolecular interactions in nitrogen-containing heterocycles.

Application
Selection Property
Validation Focus
Medicinal chemistry derivatization scaffold
High synthetic accessibility
Derivative yield and SAR validation
Redox mediator for advanced batteries
Redox potential in Li-O₂ electrolyte
Charge overpotential and cycling stability
Singlet oxygen-generating endoperoxide precursor
Endoperoxide formation capability
Half-life and singlet oxygen quantum yield
Solid-state and co-crystal engineering
Published high-quality crystal structure
Co-crystal formation and packing analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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